N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrazine ring, an azetidine ring, and a thiazole ring, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of the pyrazine and thiazole rings. One common method involves the use of molecular iodine as a catalyst under microwave irradiation to facilitate the formation of the azetidine ring . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide
- N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide
Uniqueness
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide stands out due to its unique combination of pyrazine, azetidine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c1-18(13(20)11-7-21-8-17-11)9-5-19(6-9)12-10(4-14)15-2-3-16-12/h2-3,7-9H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYXPBZXOFGBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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